

physicochemical characteristics of 4,5-Dichloro-3(2H)-pyridazinone

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Compound of Interest

Compound Name: 4,5-Dichloro-3(2H)-pyridazinone

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An In-Depth Technical Guide to the Physicochemical Characteristics of **4,5-Dichloro-3(2H)-pyridazinone**

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of **4,5-Dichloro-3(2H)-pyridazinone** (CAS No. 932-22-9), a pivotal heterocyclic intermediate in the fields of agrochemical and pharmaceutical development. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's fundamental characteristics is a prerequisite for successful application and innovation. This document moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their practical implications in experimental design and synthesis. We will explore the compound's structural attributes, physical and chemical parameters, and spectroscopic profile. Furthermore, this guide furnishes detailed, field-proven protocols for the empirical determination of key characteristics, ensuring that researchers can validate these properties in their own laboratories.

Chemical Identity and Structure

4,5-Dichloro-3(2H)-pyridazinone is a chlorinated heterocyclic compound belonging to the pyridazinone family. Its structure is foundational to its reactivity and utility as a synthetic building block. The presence of two chlorine atoms on the pyridazinone ring makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.^[1]

The molecule exists in tautomeric forms, primarily the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms. The lactam form is generally considered the more stable and predominant tautomer under standard conditions. Understanding this equilibrium is crucial, as the reactivity and hydrogen bonding capabilities of the molecule are dictated by the prevalent tautomeric state.

Caption: Tautomeric equilibrium of **4,5-Dichloro-3(2H)-pyridazinone**.

Core Physicochemical Properties

The physicochemical parameters of a compound are the primary determinants of its behavior in both reactive and biological systems. They influence everything from solvent selection for a reaction to bioavailability in a drug formulation. The core properties of **4,5-Dichloro-3(2H)-pyridazinone** are summarized below.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |
|---------------------|----------------------------------------------------------------|-----------|
| CAS Number | 932-22-9 | [2] |
| Molecular Formula | C ₄ H ₂ Cl ₂ N ₂ O | [2] |
| Molecular Weight | 164.98 g/mol | [2] |
| Appearance | Beige or white to yellow crystalline solid | [1] |
| Melting Point | 204-206 °C | [1] |
| Boiling Point | 339.2 °C (at 760 mmHg) | [3] |
| Density | ~1.76 g/cm ³ | [1] |
| pKa (Predicted) | 8.39 ± 0.60 | [1] |
| LogP (XLogP3) | 1.0 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Hydrogen Bond Donor | 1 | [3] |

| Hydrogen Bond Acceptor| 2 |[3] |

Melting Point

The sharp and relatively high melting point range of 204-206 °C is indicative of a stable crystalline lattice structure with significant intermolecular forces.[1] For the synthetic chemist, a sharp melting range is a primary indicator of sample purity. A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Solubility Profile

The compound is sparingly soluble in polar protic solvents like methanol and more soluble in polar aprotic solvents like DMSO.[1] This behavior is consistent with its structure: a polar heterocyclic core capable of hydrogen bonding, but with a significant nonpolar character due to the carbon backbone and chlorine atoms. This solubility profile is a critical consideration for reaction setup; for instance, nucleophilic substitution reactions using this substrate are often performed in aprotic solvents like DMF or acetonitrile to ensure sufficient dissolution of reactants.[4]

Acidity (pKa)

The predicted pKa of ~8.39 suggests that the N-H proton is weakly acidic.[1] This acidity is a key feature for its reactivity. In the presence of a suitable base, the proton can be abstracted to form an anionic nucleophile, which can then be alkylated or otherwise functionalized at the nitrogen position. For drug development professionals, pKa is one of the most important parameters as it dictates the ionization state of the molecule at physiological pH (~7.4), which in turn profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure.

- Nuclear Magnetic Resonance (NMR): In ¹³C NMR spectra, characteristic peaks corresponding to the carbonyl carbon and the two chlorine-bearing carbons are expected.[6]

The specific chemical shifts are highly dependent on the solvent used, with DMSO-d₆ being a common choice due to the compound's solubility.[\[6\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretch of the lactam ring. Another prominent feature is the N-H stretching vibration. These signals provide clear evidence for the pyridazinone core structure.[\[7\]](#)
- Mass Spectrometry (MS): Electron impact (EI) mass spectrometry reveals a distinct molecular ion peak. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), providing a clear signature for the compound's elemental composition.[\[8\]](#)[\[9\]](#) Fragmentation patterns often involve the loss of CO and cleavage of the heterocyclic ring.[\[10\]](#)[\[11\]](#)

Experimental Protocols for Physicochemical Characterization

The following protocols are standardized methodologies for determining the key physicochemical properties discussed. Adherence to these protocols ensures data accuracy and reproducibility.

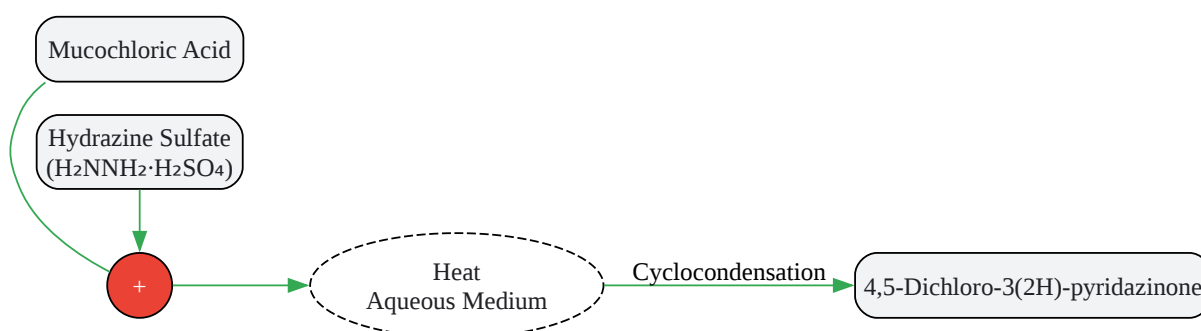
Protocol: Melting Point Determination (Capillary Method)

Rationale: This method, compliant with pharmacopeial standards, provides a precise melting range, a crucial indicator of purity.[\[12\]](#) A slow heating rate near the melting point is essential to allow for thermal equilibrium between the heating block, the capillary, and the sample, preventing erroneously high readings.[\[13\]](#)

Methodology:

- Sample Preparation: Ensure the **4,5-Dichloro-3(2H)-pyridazinone** sample is finely powdered and thoroughly dried in a desiccator over silica gel for at least 24 hours.[\[14\]](#)[\[15\]](#)
- Capillary Loading: Gently tap the open end of a capillary tube (one end sealed) into the powdered sample. Invert the tube and tap it on a hard surface to pack the solid into the closed end. Repeat until a packed column of 2-3 mm in height is achieved.[\[14\]](#)

- Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-15 °C/min) to find a rough value. Allow the apparatus to cool.
- Accurate Determination: Set the heating block to a starting temperature approximately 15-20 °C below the expected melting point.[14]
- Heating Rate: Program the apparatus to heat at a ramp rate of 1 °C per minute once the temperature is within 10 °C of the expected melting point.[12][13]
- Observation & Recording:
 - Record the temperature (T_1) at which the first drop of liquid is observed.[14]
 - Record the temperature (T_2) at which the last solid crystal melts into a clear liquid.[12]
- Reporting: Report the result as the range $T_1 - T_2$. For a pure sample, this range should be narrow (e.g., 0.5-2 °C).



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